Cas no 111160-27-1 (2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI))

2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI) structure
111160-27-1 structure
Product Name:2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI)
CAS No:111160-27-1
MF:C17H18BrN5O6
MW:468.258722782135
CID:211279
PubChem ID:6451091
Update Time:2025-04-19

2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI)
    • [(2R,3S,5R)-3-acetyloxy-5-[5-[(E)-2-bromoethenyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate
    • 2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)-
    • CHEMBL3142632
    • [(2R,3S,5R)-3-acetoxy-5-[5-[(E)-2-bromovinyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate
    • 111160-27-1
    • 1-(3,5-Di-O-acetyl-2-deoxy-.beta.-D-erythro-pentofuranosyl)-(E)-5-(2-bromovinyl)-4-(1,2,4-triazol-1-yl)pyrimidin-2(1H)-one
    • 1-(3,5-Di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-(E)-5-(2-bromovinyl)-4-(1,2,4-triazol-1-yl)pyrimidin-2(1H)-one
    • Inchi: 1S/C17H18BrN5O6/c1-10(24)27-7-14-13(28-11(2)25)5-15(29-14)22-6-12(3-4-18)16(21-17(22)26)23-9-19-8-20-23/h3-4,6,8-9,13-15H,5,7H2,1-2H3/b4-3+/t13-,14+,15+/m0/s1
    • InChI Key: SHGVXGBVWIRZNM-HDESWBJQSA-N
    • SMILES: Br/C=C/C1C(N2C=NC=N2)=NC(N(C=1)[C@H]1C[C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)=O

Computed Properties

  • Exact Mass: 467.044
  • Monoisotopic Mass: 467.044
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 769
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125A^2
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.68
  • Boiling Point: 602.2°Cat760mmHg
  • Flash Point: 318°C
  • Refractive Index: 1.671
  • PSA: 127.43000
  • LogP: 0.97190

2(1H)-Pyrimidinone,5-(2-bromoethenyl)-1-(3,5-di-O-acetyl-2-deoxy-b-D-erythro-pentofuranosyl)-4-(1H-1,2,4-triazol-1-yl)-,(E)- (9CI) Related Literature

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